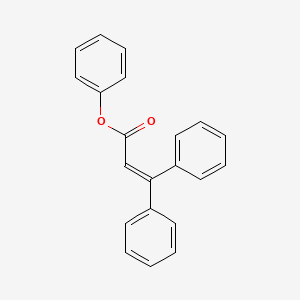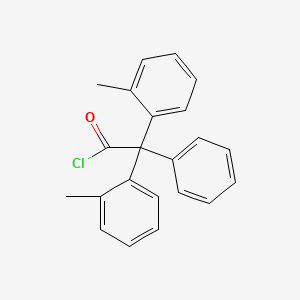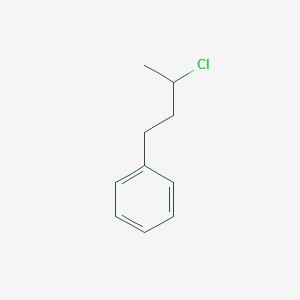
Benzene, (3-chlorobutyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (3-chlorobutyl):
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing Benzene, (3-chlorobutyl) is through the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. This reaction involves the use of cobalt(II) tetrafluoroborate as a catalyst and ethanol as the solvent. The reaction is carried out at room temperature, and the product is purified by chromatography on silica gel .
Industrial Production Methods: Industrial production of Benzene, (3-chlorobutyl) typically involves the Friedel-Crafts alkylation reaction. This process uses benzene and 3-chlorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
化学反応の分析
Types of Reactions: Benzene, (3-chlorobutyl) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination. These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution Reactions: Products include 3-hydroxybutylbenzene and 3-aminobutylbenzene.
Oxidation Reactions: Products include 3-chlorobutyric acid and 3-chlorobutanol.
Reduction Reactions: The major product is 3-butylbenzene.
科学的研究の応用
Benzene, (3-chlorobutyl) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of Benzene, (3-chlorobutyl) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom in the 3-chlorobutyl group can be replaced by other nucleophiles, leading to the formation of various derivatives. These reactions typically proceed via the formation of a carbocation intermediate, which then reacts with the benzene ring .
類似化合物との比較
Benzene, (4-chlorobutyl): Similar structure but with the chlorine atom on the fourth carbon of the butyl chain.
Benzene, (2-chlorobutyl): Similar structure but with the chlorine atom on the second carbon of the butyl chain.
Benzene, (3-bromobutyl): Similar structure but with a bromine atom instead of chlorine.
Uniqueness: Benzene, (3-chlorobutyl) is unique due to its specific positioning of the chlorine atom on the third carbon of the butyl chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and analogs .
特性
CAS番号 |
4830-94-8 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC名 |
3-chlorobutylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChIキー |
MPRASCUUHIQYFQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


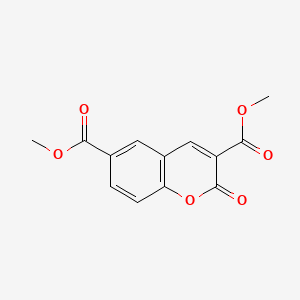
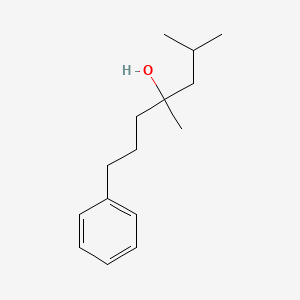
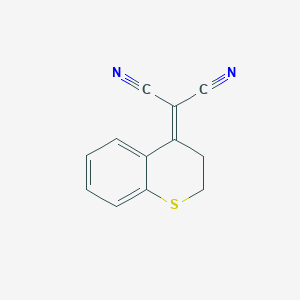
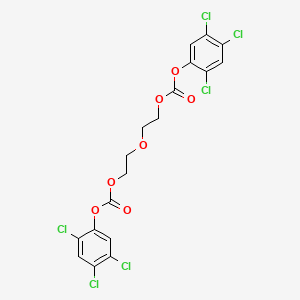
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
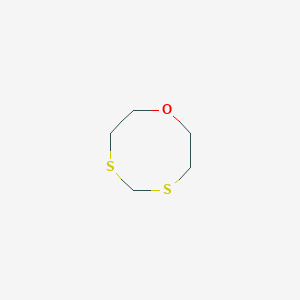
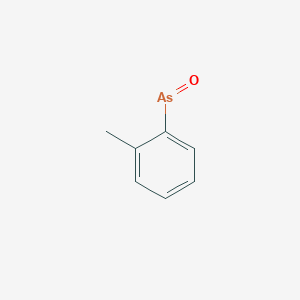
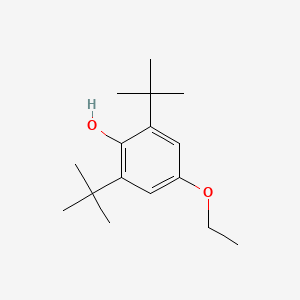
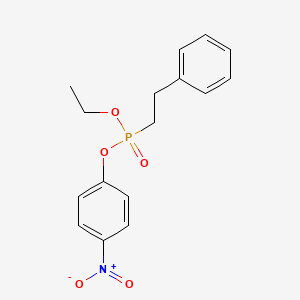
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)


